1,4-Diamino-2,3-dichloroanthraquinone
Overview
Description
Synthesis Analysis
The synthesis of diamino derivatives of anthraquinone, including those substituted with chlorine atoms, can be achieved through palladium-catalyzed coupling reactions. These processes involve the reaction of dichloroanthraquinone with aliphatic and aromatic primary and secondary amines, facilitating the introduction of amino groups into the anthraquinone structure (Beletskaya et al., 2005).
Molecular Structure Analysis
Vibrational spectroscopy studies, including FTIR and FT-Raman, supported by density functional theory (DFT), have been used to evaluate the molecular structure of 1,4-diaminoanthraquinone derivatives. These studies provide insights into the fundamental vibrational frequencies, intensity of vibrational bands, and the interpretation of vibrational spectra, helping to understand the molecular structure of 1,4-diamino-2,3-dichloroanthraquinone (Krishnakumar & Xavier, 2005).
Chemical Reactions and Properties
The chemical reactivity of 1,4-diamino-2,3-dichloroanthraquinone includes its participation in azotization reactions, where it can be transformed into various azo compounds. This reactivity is crucial for its application in dye synthesis and pigment production (Law et al., 1991).
Physical Properties Analysis
The physical properties of 1,4-diamino-2,3-dichloroanthraquinone derivatives have been studied, focusing on their solubility in electrolytes, which is essential for their application in organic redox flow batteries. Modifications to the amino groups in the structure have shown to significantly influence their solubility and redox behavior (Geysens et al., 2020).
Chemical Properties Analysis
The chemical properties of 1,4-diamino-2,3-dichloroanthraquinone, especially its redox behavior, are crucial for its applications in materials science. The compound's ability to undergo reversible oxidation-reduction reactions makes it a candidate for use in electronic and optoelectronic devices (Yamamoto & Etori, 1995).
Scientific Research Applications
Use in Dye Synthesis
- Scientific Field: Organic Chemistry, Dye Synthesis
- Application Summary: 1,4-Diamino-2,3-dichloroanthraquinone is used in the synthesis of a series of arylaminoanthraquinone derivatives . These derivatives include those with electron-accepting sulfone units and/or with electron-donating dialkylamino units .
- Method of Application: The method involves dissolving 1,4-diamino-anthraquinone leuco body as a raw material in a chlorobenzene solvent . The solution is then insulated at 30-132°C for 30-60 minutes until it is sufficiently dissolved .
- Results: A color-tunable anthraquinone library that reached into the NIR region could be prepared through the precise control of frontier orbitals . Fine color-tuning was achieved through proper selection and positioning of the substituents .
Use in Colored Smoke and Marine Flares
- Scientific Field: Pyrotechnics
- Application Summary: 1,4-Diamino-2,3-dihydroanthraquinone, a related compound, is used with Disperse Red 9 in colored smoke to introduce a violet color . It is also used in dyes and marine flares .
- Results: The use of 1,4-Diamino-2,3-dihydroanthraquinone results in the production of violet-colored smoke .
Use in Dye Production
- Scientific Field: Dye Manufacturing
- Application Summary: 1,4-Diamino-2,3-dichloroanthraquinone is used as an intermediate in the production of dyes such as Disperse Blue HBF and Disperse Blue S-GL .
- Results: The use of 1,4-Diamino-2,3-dichloroanthraquinone results in the production of Disperse Blue HBF and Disperse Blue S-GL .
Use in Aerobic Oxidation of Hydrocarbons
- Scientific Field: Organic Chemistry
- Application Summary: A metal-free organic catalytic system combining N,N-dihydroxyterephthalimide (NDHPI) and 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) has been developed for the selective oxidation of hydrocarbons . NDHPI/DADCAQ was found to effectively convert hydrocarbons into ketones .
- Method of Application: The method involves using 5 mol% NDHPI and 1 . The specific experimental procedures are not detailed in the sources.
- Results: The NDHPI/DADCAQ system was found to exhibit good catalytic activity for the oxidation of both hydrocarbons and alcohols . NDHPI was found to be more stable and could provide PIDNO (terephthalimide N,N-dioxy radical) during the catalytic process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-diamino-2,3-dichloroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAYVSWIPZDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058844 | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diamino-2,3-dichloroanthraquinone | |
CAS RN |
81-42-5, 70956-27-3 | |
Record name | Disperse Violet 28 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamino-2,3-dichloroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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